

# physical and chemical properties of 2-(4-tert-Butylphenyl)ethylamine

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## Compound of Interest

Compound Name: 2-(4-tert-Butylphenyl)ethylamine

Cat. No.: B1272192

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## An In-Depth Technical Guide to 2-(4-tert-Butylphenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-(4-tert-Butylphenyl)ethylamine**, a substituted phenethylamine derivative, presents a unique molecular scaffold of interest in medicinal chemistry and pharmacological research. Its structure, featuring a phenethylamine core with a bulky tert-butyl group on the phenyl ring, suggests potential interactions with various biological targets. This technical guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of **2-(4-tert-Butylphenyl)ethylamine**, alongside available safety and handling information. While detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.

### Chemical and Physical Properties

The fundamental physicochemical properties of **2-(4-tert-Butylphenyl)ethylamine** are summarized in the table below, providing a quick reference for experimental design and interpretation.

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>19</sub> N	[1]
Molecular Weight	177.29 g/mol	[1]
CAS Number	91552-82-8	[1]
Appearance	Not explicitly stated, likely a liquid	-
Boiling Point	80-82 °C at 1 mmHg	[1]
Density	0.92 g/cm <sup>3</sup>	[1]
Flash Point	115.7 °C	[1]
Melting Point	Not available	-
Solubility	Not explicitly stated, likely soluble in organic solvents	-

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-(4-tert-Butylphenyl)ethylamine**. Below is a summary of available spectroscopic information.

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **2-(4-tert-Butylphenyl)ethylamine** would be expected to exhibit characteristic peaks for a primary amine and a para-substituted aromatic ring. While a publicly available, detailed peak analysis is not available, general expectations based on its structure are as follows:

- N-H stretch: A medium to weak absorption in the region of 3300-3500 cm<sup>-1</sup>, characteristic of a primary amine. This may appear as a doublet.
- C-H stretch (aromatic): Peaks just above 3000 cm<sup>-1</sup>.
- C-H stretch (aliphatic): Peaks just below 3000 cm<sup>-1</sup>.

- N-H bend (scissoring): A medium to strong absorption in the range of 1590-1650  $\text{cm}^{-1}$ .
- C=C stretch (aromatic): Peaks in the 1450-1600  $\text{cm}^{-1}$  region.
- C-N stretch: A medium to weak absorption in the 1020-1250  $\text{cm}^{-1}$  range.
- Out-of-plane C-H bend (aromatic): A strong absorption in the 800-850  $\text{cm}^{-1}$  region, indicative of 1,4-disubstitution.

A reference to an FTIR spectrum is available in the PubChem database, which can be consulted for the actual spectral data.[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data with specific chemical shift assignments for **2-(4-tert-Butylphenyl)ethylamine** are not readily available in the reviewed literature. However, predicted chemical shifts can be estimated based on the molecular structure.

Expected  $^1\text{H}$  NMR signals:

- tert-Butyl protons: A singlet around 1.3 ppm, integrating to 9H.
- Ethylamine protons ( $-\text{CH}_2-\text{CH}_2-\text{NH}_2$ ): Two triplets, one for each methylene group, likely in the 2.5-3.0 ppm range.
- Amine protons ( $-\text{NH}_2$ ): A broad singlet, the chemical shift of which is dependent on solvent and concentration.
- Aromatic protons: Two doublets in the aromatic region (around 7.0-7.4 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring.

Expected  $^{13}\text{C}$  NMR signals:

- tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the methyl carbons.
- Ethylamine carbons: Two signals for the methylene carbons.

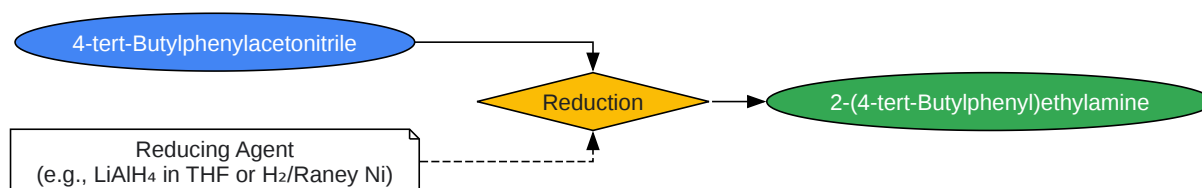
- Aromatic carbons: Four signals, two for the substituted carbons and two for the unsubstituted carbons.

## Mass Spectrometry

The mass spectrum of **2-(4-tert-Butylphenyl)ethylamine** would be expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 177$ . A prominent fragment would likely be observed from the benzylic cleavage, resulting in a tropylium-like ion.

## Synthesis

A detailed, step-by-step experimental protocol for the synthesis of **2-(4-tert-Butylphenyl)ethylamine** is not explicitly described in the readily available scientific literature. However, a general synthetic approach can be inferred from standard organic chemistry reactions for the synthesis of phenethylamines. A plausible synthetic route is the reduction of 4-tert-butylphenylacetonitrile.



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A plausible synthetic workflow for **2-(4-tert-Butylphenyl)ethylamine**.

General Hypothetical Protocol:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), 4-tert-butylphenylacetonitrile would be dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
- Reduction: A reducing agent, such as lithium aluminum hydride ( $LiAlH_4$ ) or catalytic hydrogenation (e.g.,  $H_2$  gas with a Raney nickel catalyst), would be carefully added to the solution. The reaction mixture would then be stirred at an appropriate temperature (e.g.,

room temperature or reflux) for a sufficient time to ensure complete reduction of the nitrile group.

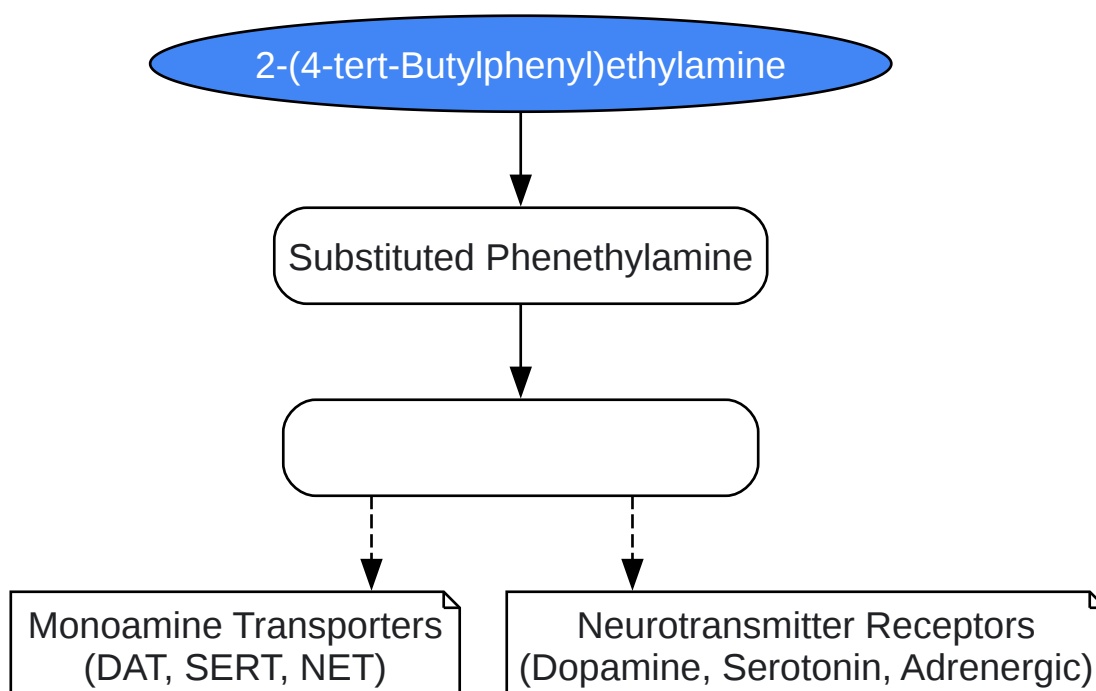
- **Workup:** The reaction would be quenched by the slow, sequential addition of water and a sodium hydroxide solution. The resulting mixture would be filtered, and the organic layer separated.
- **Purification:** The crude product would be purified by techniques such as distillation under reduced pressure or column chromatography to yield pure **2-(4-tert-Butylphenyl)ethylamine**.

Note: This is a generalized protocol and would require optimization of specific conditions, such as reaction time, temperature, and stoichiometry.

## Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the public domain regarding the biological activity, pharmacological profile, or signaling pathways of **2-(4-tert-Butylphenyl)ethylamine**. The broader class of substituted phenethylamines is known to encompass a wide range of biologically active compounds, including stimulants, hallucinogens, and anorectics, primarily acting on monoamine neurotransmitter systems.<sup>[2]</sup> However, the presence and position of the tert-butyl group on the phenyl ring would significantly influence its pharmacological properties compared to other phenethylamines.

Due to the lack of specific data, any discussion of potential biological activity would be purely speculative. Researchers investigating this compound would need to conduct initial in vitro and in vivo screening assays to determine its pharmacological profile. A logical starting point would be to investigate its binding affinity and functional activity at various monoamine transporters (DAT, SERT, NET) and receptors (e.g., dopamine, serotonin, and adrenergic receptors).



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Logical relationship of **2-(4-tert-Butylphenyl)ethylamine** to its chemical class and potential targets.

## Safety and Handling

**2-(4-tert-Butylphenyl)ethylamine** is classified as a hazardous substance.<sup>[1]</sup> Appropriate safety precautions must be taken when handling this compound.

Hazard Identification:

- Flammability: Combustible liquid.<sup>[1]</sup>
- Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.<sup>[1]</sup>
- Corrosivity: Causes severe skin burns and eye damage.<sup>[1]</sup>

Recommended Handling Procedures:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing vapors or mist.
- Prevent contact with skin and eyes.
- Keep away from heat, sparks, and open flames.
- Store in a tightly closed container in a cool, dry place.

In case of exposure, immediate medical attention is required. Consult the Safety Data Sheet (SDS) for detailed first-aid measures and emergency procedures.

## Conclusion

**2-(4-tert-Butylphenyl)ethylamine** is a chemical compound with well-defined physical and some chemical properties. While its spectroscopic characteristics can be inferred from its structure and available data, a significant gap exists in the scientific literature concerning its detailed synthesis protocols and, most notably, its biological activity and mechanism of action. This guide serves as a starting point for researchers, highlighting the known attributes of this molecule and underscoring the need for further investigation to elucidate its pharmacological potential. Any research into the biological effects of this compound should be approached with a comprehensive screening strategy, given the lack of existing data.

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## References

- 1. 2-(4-Tert-butylphenyl)ethan-1-amine | C<sub>12</sub>H<sub>19</sub>N | CID 2735689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

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